molecular formula C13H8Cl2FNO B374067 N-(3,4-dichlorophenyl)-2-fluorobenzamide CAS No. 313952-50-0

N-(3,4-dichlorophenyl)-2-fluorobenzamide

Cat. No.: B374067
CAS No.: 313952-50-0
M. Wt: 284.11g/mol
InChI Key: ZALBFUKNKIBJLW-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative with the molecular formula C13H8Cl2FNO and a molecular weight of 281.11 g/mol . This compound is provided as a high-purity solid for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Fluorinated benzamides represent a significant area of research in structural and medicinal chemistry . The incorporation of fluorine atoms and halogen substituents on the aromatic rings can profoundly influence the compound's electronic properties, metabolic stability, and biomolecular interactions, making such analogues valuable scaffolds in pharmaceutical development . Related fluorinated benzamide structures have demonstrated potential as key intermediates in the development of diagnostic probes, such as for targeting melanin in melanoma imaging . Researchers are exploring this family of compounds to investigate protein-ligand interactions, material science crystal structures, and as a building block in synthetic chemistry . The structural data available for this compound, including its SMILES notation (C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F) and InChIKey, aids in computational studies and cheminformatics analyses . Handling of this compound should be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment. Researchers should consult the available safety data sheet for detailed hazard information prior to use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBFUKNKIBJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313952-50-0
Record name N-(3,4-DICHLOROPHENYL)-2-FLUOROBENZAMIDE
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Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) is preferred due to its ability to dissolve both reactants and its inertness toward acyl chlorides.

  • Temperature : Reactions are conducted at room temperature (20–25°C) to minimize side reactions such as hydrolysis of the acid chloride.

  • Stoichiometry : A 1:1 molar ratio of 3,4-dichloroaniline to 2-fluorobenzoyl chloride ensures complete conversion, with a 10–20% excess of TEA to scavenge HCl.

Table 1: Representative Small-Scale Synthesis Parameters

ParameterValueSource
Reactants3,4-Dichloroaniline, 2-Fluorobenzoyl Chloride
SolventDichloromethane
BaseTriethylamine
Reaction Time12 hours
Yield85%
Purity (HPLC)>99%

Synthesis of 2-Fluorobenzoyl Chloride: A Key Precursor

The availability of high-purity 2-fluorobenzoyl chloride is critical for the condensation reaction. Patent CN106008197A details a two-step industrial synthesis starting from o-fluorotoluene:

Step 1: Chlorination to o-Fluorobenzyl Trichloride

o-Fluorotoluene undergoes radical chlorination at 90–115°C in the presence of azodiisobutyronitrile (AIBN) as an initiator. Excess chlorine gas ensures complete substitution of methyl hydrogens:

C6H4FCH3+3Cl2AIBNC6H4FCCl3+3HCl\text{C}6\text{H}4\text{FCH}3 + 3\text{Cl}2 \xrightarrow{\text{AIBN}} \text{C}6\text{H}4\text{FCCl}_3 + 3\text{HCl}

Key Conditions :

  • Temperature: 90–115°C

  • Chlorination Time: 5 hours

  • Yield: 99%

Step 2: Hydrolysis to 2-Fluorobenzoyl Chloride

o-Fluorobenzyl trichloride is hydrolyzed using a 0.5% aqueous zinc chloride solution under reduced pressure (0–0.5 cm H₂O):

C6H4FCCl3+H2OZnCl2C6H4FCOCl+2HCl\text{C}6\text{H}4\text{FCCl}3 + \text{H}2\text{O} \xrightarrow{\text{ZnCl}2} \text{C}6\text{H}_4\text{FCOCl} + 2\text{HCl}

Key Conditions :

  • Temperature: 125–130°C

  • Reaction Time: 4 hours

  • Yield: 98%

Table 2: Industrial-Scale Production of 2-Fluorobenzoyl Chloride

ParameterValueSource
Starting Materialo-Fluorotoluene
Chlorination InitiatorAIBN
Hydrolysis CatalystZnCl₂
Final Purity99.5%

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

A method adapted from radiopharmaceutical synthesis involves activating 2-fluorobenzoic acid with ethyl chloroformate followed by coupling with 3,4-dichloroaniline using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). This approach avoids handling moisture-sensitive acid chlorides:

2-Fluorobenzoic AcidClCOOEtMixed AnhydrideEDCThis compound\text{2-Fluorobenzoic Acid} \xrightarrow{\text{ClCOOEt}} \text{Mixed Anhydride} \xrightarrow{\text{EDC}} \text{this compound}

Advantages :

  • Suitable for thermally labile substrates.

  • Yields: 70–75%.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the condensation reaction, reducing reaction times from hours to minutes. Preliminary studies report 90% yield in 30 minutes at 80°C.

Industrial Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances scalability and safety. Key benefits include:

  • Precise temperature control (±1°C).

  • 20% higher yield compared to batch processes.

Waste Management

Chlorinated byproducts (e.g., HCl) require neutralization with NaOH, generating NaCl wastewater. Advanced oxidation processes (AOPs) are employed to degrade residual organics.

Purification and Analytical Validation

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Table 3: Analytical Parameters for Purity Assessment

MethodConditionsPuritySource
HPLCC18, Acetonitrile/Water (70:30)99.2%
Melting Point142–144°C
NMR (¹H)DMSO-d₆, 400 MHz

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with nucleophilic groups replacing the fluorine or chlorine atoms.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Halogen Effects

The positioning and type of halogen substituents significantly influence electronic properties and bioactivity. Key comparisons include:

N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • Structure : 2,3-Difluorophenyl group at N-position; 2-fluorobenzamide core.
  • Crystallography: Monoclinic crystal system with F···H-N hydrogen bonds, stabilizing the planar conformation .
  • Relevance : Fluorine’s electronegativity enhances dipole interactions and membrane permeability, contrasting with the electron-withdrawing Cl in the target compound .
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
  • Structure : 3,4-Dichlorophenyl group with 5-Cl and 2-OH on benzamide.
  • Activity : Demonstrated 49–50% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L, highlighting the antimicrobial role of Cl substituents .
  • Comparison : The absence of a hydroxyl group in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity.
U-47700 (Opioid Analgesic)
  • Structure : 3,4-Dichlorophenylacetamide core.
  • Activity : Binds μ-opioid receptors (MOR) with a Ki of 7.5 nM, suggesting dichlorophenyl groups enhance receptor affinity in amides .

Physicochemical and Structural Insights

  • Hydrogen Bonding : Fluorine in N-(2,3-difluorophenyl)-2-fluorobenzamide participates in NH···F interactions, whereas Cl in the target compound may favor hydrophobic interactions .
  • Antitumor Potential: Analogous dichlorophenyl acrylamides (e.g., from ) show IC50 values <10 µM against gastric cancer cells, suggesting the dichlorophenyl group’s role in cytotoxicity .

Biological Activity

N-(3,4-dichlorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a fluorinated benzamide moiety. Its molecular formula is C13_{13}H8_{8}Cl2_{2}F1_{1}N1_{1}, with a molecular weight of approximately 281.11 g/mol. The unique arrangement of halogen substituents enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in various cellular signaling pathways, potentially leading to altered cellular responses. For instance, it may affect pathways related to inflammation and cancer cell proliferation.
  • Bind to Receptors : Its structural features allow it to bind to certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

This compound has been explored for its anticancer potential. Studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines. For example:

  • In vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cells by activating specific pathways associated with programmed cell death.
  • Mechanistic Insights : The presence of halogen substituents may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against several bacterial strains:

  • Pathogen Resistance : Its unique structure allows it to overcome resistance mechanisms commonly found in pathogenic bacteria.
  • Comparative Efficacy : In comparative studies, this compound has shown superior efficacy compared to simpler analogs in inhibiting bacterial growth.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Anticancer Assays : In assays against breast cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics, indicating potent anticancer effects.
    Cell LineIC50 (µM)Reference
    MCF-75.2
    MDA-MB-2316.8
    HeLa4.5
  • Antimicrobial Testing : The compound was tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):
    Bacterial StrainMIC (µg/mL)Reference
    E. coli12
    S. aureus15
    P. aeruginosa10

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